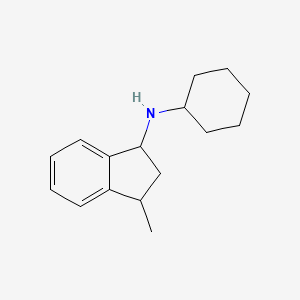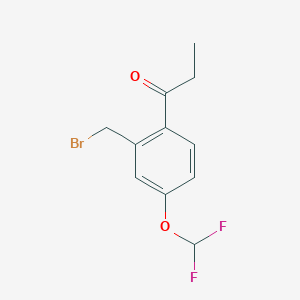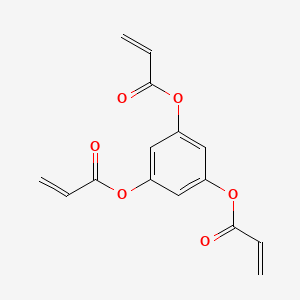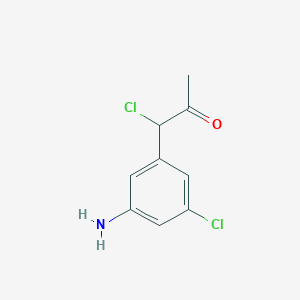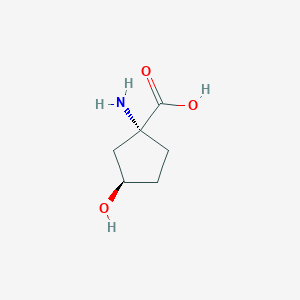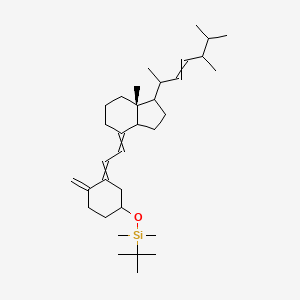
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane: is a complex organic compound with a unique structure. It contains multiple stereocenters and a variety of functional groups, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane typically involves multiple steps:
Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including cyclization and functional group modifications.
Attachment of the Dimethylsilane Group: The dimethylsilane group is introduced through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Formation of the Cyclohexylidene Group: The cyclohexylidene group is formed through a series of aldol condensation reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones.
Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can target the double bonds and carbonyl groups, converting them into alkanes and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the silicon and carbon centers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing agents.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents are often used in substitution reactions.
Major Products
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique mechanical and chemical properties.
Coatings and Adhesives: It can be used in the formulation of advanced coatings and adhesives with improved performance.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context of its application:
Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.
Biological Activity: In biological systems, it can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)trimethylsilane
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)ethylsilane
Uniqueness
The unique combination of functional groups and stereocenters in tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane makes it distinct from other similar compounds. Its specific configuration and functional groups contribute to its unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C34H58OSi |
|---|---|
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
[3-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/t25?,27?,30?,31?,32?,34-/m1/s1 |
InChI-Schlüssel |
SPHUIJWPZSWHEE-LTGJSRRFSA-N |
Isomerische SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



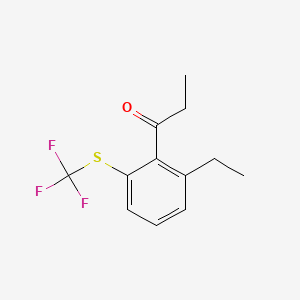
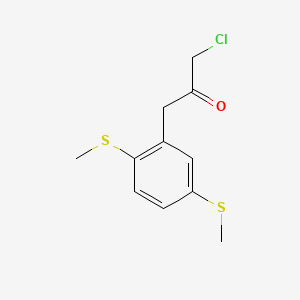
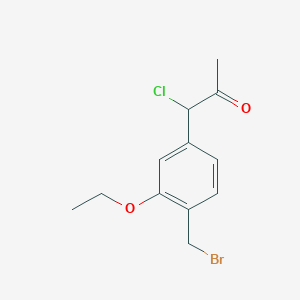
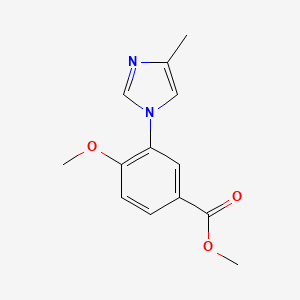
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
